Cacodylic acid

Description

Properties

IUPAC Name |

dimethylarsinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXGZAMXPVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020508 | |

| Record name | Dimethylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylarsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylarsinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C. | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Dimethylarsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue | |

CAS No. |

75-60-5, 917-76-0 | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylarsinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cacodylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cacodylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium cacodylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cacodylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsinic acid, As,As-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylarsinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CACODYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ2HL7EU8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylarsinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

383 to 385 °F (NTP, 1992), 195 °C | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Cacodylic Acid: Chemical Structure, Properties, and Biological Interactions

Abstract

Cacodylic acid, or dimethylarsinic acid (DMA), is an organoarsenic compound with a multifaceted history, from its use as a potent herbicide to its application as a crucial buffering agent in the preparation of biological samples for electron microscopy. Despite its utility, the inherent toxicity and carcinogenic properties of this compound demand a comprehensive understanding of its chemical and biological characteristics. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and biological interactions of this compound. A significant focus is placed on its mechanism of inducing apoptosis through oxidative stress, with detailed experimental protocols and visual representations of key biological pathways to support researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

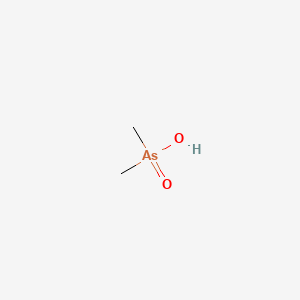

This compound is the simplest of the arsinic acids, featuring a central arsenic atom bonded to two methyl groups, a doubly bonded oxygen atom, and a hydroxyl group.[1] This structure imparts both organic and inorganic characteristics to the molecule.

Chemical Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and understanding of its environmental fate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇AsO₂ | [2] |

| Molecular Weight | 138.00 g/mol | [3] |

| Appearance | Colorless to white, odorless crystalline solid | [2][4] |

| Melting Point | 195–196 °C | [2][5] |

| Boiling Point | > 200 °C | [6] |

| Solubility in Water | 2000 mg/L at 25°C | [7] |

| Other Solubilities | Soluble in ethanol and acetic acid; insoluble in diethyl ether. | [8] |

| pKa | ~6.3 | [2][5] |

| CAS Number | 75-60-5 | [3] |

Synthesis of this compound

The synthesis of this compound has historical roots in the 18th century with the creation of "Cadet's fuming liquid," a hazardous mixture containing cacodyl and cacodyl oxide, produced by reacting arsenic trioxide with potassium acetate.[9][10] Due to the extreme toxicity and pyrophoric nature of the intermediates, this method is not recommended for modern laboratory practice.[2][11]

Conceptual Modern Synthetic Pathway

A plausible modern approach to the synthesis of this compound involves the controlled oxidation of a dimethylarsenic(III) precursor. One conceptual pathway is the reaction of arsenic trichloride with a methylating agent, such as a Grignard reagent (e.g., methylmagnesium bromide), to form dimethylarsinous chloride. Subsequent hydrolysis and oxidation would then yield this compound.[2] This method necessitates stringent anhydrous conditions and the careful handling of pyrophoric and highly toxic reagents.

Conceptual Modern Synthesis of this compound

Caption: A conceptual workflow for the modern synthesis of this compound.

Disclaimer: The synthesis of organoarsenic compounds is extremely hazardous and should only be undertaken by experienced chemists in a well-equipped laboratory with appropriate safety infrastructure. All arsenic-containing compounds are highly toxic and carcinogenic.[11][12]

Applications of this compound

This compound and its salts have found utility in diverse fields, primarily as a non-selective contact herbicide and as a buffering agent in biological research.

Herbicidal Applications

This compound acts as a desiccant, causing defoliation and desiccation in a wide variety of plant species.[7][13] It was a component of "Agent Blue," a defoliant used during the Vietnam War.[1][5] Its herbicidal action is attributed to its ability to interfere with cellular respiration and enzymatic functions in plants, likely through the interaction of arsenic with sulfhydryl groups in essential proteins.[2][5]

Buffering Agent in Electron Microscopy

Sodium cacodylate, the sodium salt of this compound, is a widely used buffer in the preparation and fixation of biological samples for electron microscopy.[7][10] It is particularly advantageous because it does not react with common fixatives like aldehydes or osmium tetroxide and avoids the introduction of additional phosphates that could interfere with subsequent analyses.[1]

Biological Interactions and Mechanism of Action

The biological effects of this compound are primarily linked to its metabolism and the induction of oxidative stress. While once considered a detoxification product of inorganic arsenic, it is now recognized that this compound itself possesses unique toxic properties.[9][14]

Metabolism and Induction of Oxidative Stress

In mammals, inorganic arsenic is metabolized in the liver through a series of methylation steps, with this compound being a major metabolite.[14][15] This metabolic process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[14][16] Oxidative stress, in turn, can disrupt critical cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are key regulators of inflammation, cell proliferation, and apoptosis.[14][16]

Metabolic Pathway of Inorganic Arsenic and Induction of Oxidative Stress

Caption: The metabolic conversion of inorganic arsenic to this compound and its role in inducing oxidative stress.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is largely mediated by the oxidative stress it generates. A key signaling pathway implicated in this compound-induced apoptosis is the JNK-Bax pathway.[2] Oxidative stress activates c-Jun N-terminal kinase (JNK), which in turn can lead to the activation of the pro-apoptotic protein Bax. Activated Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[1][2] In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, culminating in the dismantling of the cell.[1][2]

This compound-Induced Apoptosis Pathway

Caption: The signaling cascade of this compound-induced apoptosis via the JNK-Bax pathway.

Toxicological Profile

This compound is classified as a Group A carcinogen by the U.S. Environmental Protection Agency (EPA).[1][10] Its toxicity stems from its metabolism to reactive arsenic species and the subsequent generation of oxidative stress.[1]

Acute Toxicity

Acute exposure to this compound can cause irritation to the skin and eyes.[12] Ingestion can lead to symptoms of arsenic poisoning, including a metallic or garlic taste, gastrointestinal distress, and in severe cases, seizures and death.[15]

Chronic Toxicity

Chronic exposure to this compound has been associated with damage to the nerves, leading to weakness and poor coordination.[15] It can also cause liver damage and skin abnormalities, such as hyperkeratosis and changes in pigmentation.[15]

Carcinogenicity

While not a strong primary carcinogen, this compound has been shown to act as a tumor promoter in various organs, including the kidneys and liver, in the presence of other carcinogens.[17]

| Toxicity Data | Value | Species | Reference(s) |

| Oral LD50 | 644 - 830 mg/kg | Rat | [12] |

| Inhalation LC50 | 3.9 mg/L | Rat | [12] |

| Dermal LD50 (abraded skin) | 1.0 g/kg | Rabbit | [14] |

| Dermal LD50 (intact skin) | 2.5 g/kg | Rabbit | [14] |

| 96-hr LC50 (bluegill sunfish) | 1000 mg/L | Fish | [12] |

Experimental Protocols

The following protocols are provided as a guide for the preparation of cacodylate buffers and the induction and detection of apoptosis using this compound. Safety Precaution: this compound and its salts are highly toxic and carcinogenic. Always handle these chemicals in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[10]

Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

This protocol describes the preparation of a common buffer solution used in electron microscopy.

Materials:

-

Sodium cacodylate trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)

-

0.2 M Hydrochloric acid (HCl)

-

Distilled water

-

pH meter

-

Graduated cylinders and beakers

-

Stir plate and stir bar

Procedure:

-

Prepare a 0.2 M Sodium Cacodylate Stock Solution: Dissolve 42.8 g of sodium cacodylate trihydrate in approximately 800 mL of distilled water. Stir until completely dissolved and then bring the final volume to 1000 mL with distilled water.

-

Prepare a 0.1 M Working Buffer: To prepare 100 mL of 0.1 M sodium cacodylate buffer, take 50 mL of the 0.2 M sodium cacodylate stock solution.

-

pH Adjustment: While stirring, slowly add 0.2 M HCl to the 50 mL of sodium cacodylate solution. Monitor the pH using a calibrated pH meter. For a pH of 7.4, approximately 2.7 mL of 0.2 M HCl will be required.[2] Add the acid dropwise until the desired pH is reached.

-

Final Volume Adjustment: Add distilled water to bring the final volume to 100 mL.

-

Storage: Store the buffer at 4°C.

Induction and Detection of Apoptosis using this compound and Annexin V Staining

This protocol outlines a general procedure for inducing apoptosis in a cell culture model with this compound and detecting it using an Annexin V/Propidium Iodide (PI) flow cytometry assay.

Materials:

-

A relevant cell line (e.g., human lung carcinoma A549 cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Treatment: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Conclusion

This compound is an organoarsenic compound with significant biological activity. While its use as a herbicide has diminished due to its toxicity, its role as a buffer in electron microscopy remains important. A thorough understanding of its chemical properties, synthesis, and, most critically, its mechanism of inducing apoptosis through oxidative stress and the JNK-Bax pathway, is essential for researchers in toxicology, cell biology, and drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with or studying this compound, promoting both scientific advancement and safety in the laboratory.

References

- Benchchem. .

- PubMed. A Concise Review of the Toxicity and Carcinogenicity of Dimethylarsinic Acid.

- Benchchem.

- Benchchem.

- Benchchem. .

- EPA NEPS. Substitute Chemical Program: Initial Scientific Review of this compound.

- EXTOXNET PIP. This compound.

- NOAA. This compound - CAMEO Chemicals.

- Nuke. FM 8-9 Part III/Chptr 9 Herbicides.

- ResearchGate. 0.

- Wikipedia. Arsenic biochemistry.

- AERU - University of Hertfordshire. This compound.

- Sigma-Aldrich. This compound = 98 75-60-5.

- PubMed. Stabilization of Al(III)

- Benchchem. An In-depth Technical Guide on the Synthesis of Dimethylarsinic Acid.

- PubChem. Dimethylarsinic Acid | C2H7AsO2 | CID 2513.

- Grokipedia. This compound.

- This compound.

- Bionity. This compound.

- Wikipedia. This compound.

- NOAA. This compound.

- Benchchem.

- Proteintech Group. Experimental protocol to study cell viability and apoptosis.

- Wikipedia. Arsenic poisoning.

- PMC - PubMed Central. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II.

- National Agricultural Library. Item D Number 04950 Journal/Book Title Year Color Number of Images ° Descriptor Notes.

- PubMed.

- PLOS One. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay.

- ResearchGate. (PDF)

- MDPI. Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract.

- Wikipedia. Arsenic.

- DeNovix. Apoptosis Assay Protocol | Technical Note 244.

- PMC - NIH.

- Herbicides: How they Work and the Symptoms They Cause.

- Mixture of Common Pesticide and Environmental Stressors Dramatically Elevates Unregul

- PMC - PubMed Central.

- PubMed.

- PubMed. The reaction of sulfhydryl groups with carbonyl compounds.

- ResearchGate. How can I prepare 0.

Sources

- 1. protocols.io [protocols.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Morphological Aspects of Apoptosis [cyto.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [drugfuture.com]

- 9. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. extoxnet.orst.edu [extoxnet.orst.edu]

- 13. nuke.fas.org [nuke.fas.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cacodylic_acid [bionity.com]

The Cacodyl Chronicle: A Technical History of Dimethylarsinic Acid in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Double-Edged Sword in the Arsenal of Science

Dimethylarsinic acid, colloquially known as cacodylic acid, holds a unique and somewhat notorious position in the annals of scientific inquiry. Born from the fiery retorts of 18th-century chemistry, its journey has been one of profound duality. On one hand, it represents a foundational pillar in the development of organometallic chemistry and has served as an indispensable tool for visualizing the very fabric of life through electron microscopy. On the other, its inherent toxicity and history as a chemical warfare agent cast a long and cautionary shadow. This guide will navigate this complex history, providing a comprehensive technical overview for the modern researcher. We will delve into its discovery, the evolution of its synthesis, its pivotal role as a biological buffer, and the molecular mechanisms that underpin its potent biological effects.

Chapter 1: The Alchemical Origins and Bunsen's Taming of the "Stinking" Radical

The story of this compound begins in 1760 with the French chemist Louis-Claude Cadet de Gassicourt. While investigating invisible inks through the reaction of potassium acetate with arsenic trioxide, he unwittingly synthesized a malodorous, reddish-brown oily liquid.[1] This substance, later dubbed "Cadet's fuming liquid," was the first organometallic compound ever created and was primarily composed of cacodyl oxide ([(CH₃)₂As]₂O) and cacodyl ((CH₃)₂As)₂.[2]

However, it was the meticulous and perilous work of Robert Wilhelm Bunsen between 1837 and 1843 that truly unraveled the chemistry of these "cacodyl" (from the Greek kakodes, meaning "stinking") compounds.[3] Working in an era before fume hoods, Bunsen's investigations were fraught with danger; he suffered from arsenic poisoning and lost sight in one eye following an explosion of cacodyl cyanide.[4] Despite these risks, his research provided foundational insights into the nature of organic radicals, a concept that would become central to the development of organic chemistry.[4]

Historical Synthesis: From Cadet's Fuming Liquid to this compound

Bunsen's work established the pathway from Cadet's fuming liquid to this compound through oxidation. The historical synthesis, while not recommended for modern laboratories due to the extreme toxicity and pyrophoric nature of the intermediates, is a landmark in chemical history.[5][6]

Conceptual Historical Synthesis Workflow

Caption: Workflow for preparing cacodylate buffer and fixative.

Optimizing Cacodylate Buffer Concentration for Different Tissues

The optimal concentration of the cacodylate buffer can vary depending on the tissue type. Generally, a 0.1 M concentration is a good starting point for many animal tissues. [7]However, for tissues with high water content, a slightly hypertonic buffer may be beneficial to prevent swelling. [8]Conversely, for dense tissues, a lower concentration might facilitate better penetration of the fixative. It is always recommended to perform preliminary tests to determine the optimal buffer concentration for a specific sample type. [7]

Chapter 3: The Darker Side: Toxicity and Mechanism of Action

The utility of this compound in research is inextricably linked to its significant toxicity. It is classified as a Group A carcinogen by the U.S. Environmental Protection Agency. [9]Its toxicity stems from its metabolism to more reactive arsenic species and the generation of oxidative stress. [10]

Mechanism of this compound-Induced Apoptosis: The JNK Signaling Pathway

One of the key mechanisms by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. A central player in this process is the c-Jun N-terminal kinase (JNK) signaling pathway. [11][12] The JNK pathway is a conserved signaling cascade that is activated in response to a variety of cellular stresses, including exposure to toxins like this compound. [13]Activation of the JNK pathway by this compound can lead to apoptosis through several downstream mechanisms:

-

Phosphorylation of Bcl-2 family proteins: Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins such as Bim and Bax. [14][12]This shifts the balance towards apoptosis.

-

Activation of pro-apoptotic transcription factors: JNK can phosphorylate and activate transcription factors like c-Jun and p53, which in turn upregulate the expression of genes that promote apoptosis. [14][12]* Mitochondrial-mediated apoptosis: The changes in Bcl-2 family protein activity can lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to cell death.

This compound-Induced Apoptosis Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. appmicro.org [appmicro.org]

- 8. emsdiasum.com [emsdiasum.com]

- 9. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling | MDPI [mdpi.com]

solubility of sodium cacodylate in water and ethanol

An In-depth Technical Guide on the Solubility of Sodium Cacodylate in Water and Ethanol

Abstract

Sodium cacodylate, the sodium salt of dimethylarsinic acid, serves as a critical buffering agent in biological and structural sciences, most notably in sample preparation for electron microscopy. Its efficacy is fundamentally linked to its solubility characteristics in various solvents. This guide provides a comprehensive technical analysis of the solubility of sodium cacodylate, primarily in its common trihydrate form, within two key laboratory solvents: water and ethanol. We delve into the molecular interactions governing its dissolution, present quantitative solubility data from authoritative sources, and provide a detailed experimental protocol for its empirical determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's properties for robust experimental design and buffer preparation.

Introduction to Sodium Cacodylate

Sodium cacodylate (Sodium dimethylarsinate) is an organoarsenic compound widely utilized in scientific research.[1] The commercially available form is typically sodium cacodylate trihydrate (C₂H₆AsNaO₂·3H₂O), a white, crystalline solid with a molecular weight of 214.03 g/mol .[2][3]

Its primary application is as a biological buffer, particularly within a pH range of 5.0 to 7.4.[4] It is often preferred over phosphate buffers in electron microscopy because it does not precipitate with common post-fixation stains like uranyl acetate.[2][4] A thorough understanding of its solubility is paramount for preparing accurate stock solutions, ensuring sample integrity, and preventing experimental artifacts. This guide elucidates the theoretical and practical aspects of its solubility in water and ethanol, the two most common solvents used in its application.

The Theoretical Framework of Solubility

The dissolution of sodium cacodylate is governed by the principle of "like dissolves like," where the polarity of the solute and solvent dictates the extent of solubility. As an ionic salt of a weak acid, its interactions with polar protic solvents like water and ethanol are key to its behavior in solution.

Molecular Interactions in Water

Sodium cacodylate is highly soluble in water.[5][6] This high solubility is a direct result of the strong ion-dipole interactions between the sodium (Na⁺) and cacodylate ([(CH₃)₂AsO₂]⁻) ions and the highly polar water molecules. The process involves:

-

Dissociation: The ionic lattice of the salt breaks apart in water, yielding free Na⁺ cations and cacodylate anions.

-

Hydration: Water molecules orient themselves around the ions, forming hydration shells. The partially negative oxygen atoms of water surround the Na⁺ cations, while the partially positive hydrogen atoms surround the negatively charged oxygen atoms of the cacodylate anion. This process is energetically favorable and drives dissolution.

-

Hydrogen Bonding: The water of hydration within the crystal structure also facilitates its integration into the aqueous environment.

Caption: Molecular interactions driving sodium cacodylate solubility in water.

Solvation in Ethanol

Sodium cacodylate is also soluble in ethanol, a polar protic solvent, though its polarity is less than that of water.[2][7] The hydroxyl (-OH) group of ethanol allows for hydrogen bonding and dipole-ion interactions, enabling it to solvate the Na⁺ and cacodylate ions. However, the presence of the nonpolar ethyl group (CH₃CH₂-) reduces the overall dielectric constant of the solvent compared to water, which can make the dissolution of ionic compounds less favorable. Nonetheless, reports indicate a very high solubility in ethanol.[7][8]

Key Influencing Factors

-

pH: The solubility of arsenate compounds can be highly dependent on pH.[10][11] Sodium cacodylate, being the salt of a weak acid (cacodylic acid, pKa ≈ 6.27) and a strong base, produces a slightly alkaline solution (pH 8-9).[2] In its typical use as a buffer, the pH is adjusted (usually downwards with HCl), which can influence interactions with other solutes but does not practically limit its own high solubility in the effective buffering range.

Quantitative Solubility Data

The following table summarizes the reported solubility values for sodium cacodylate in water and ethanol. It is important to note the significant discrepancy in the reported maximum solubility in water, with most sources citing a value around 100 mg/mL, while at least one source reports a much higher value of 2 g/mL. Researchers should empirically verify the saturation limit for highly concentrated solutions.

| Compound Form | Solvent | Temperature | Reported Solubility | Reference(s) |

| Sodium Cacodylate Trihydrate | Water | 20 °C | ~100 g/L (~100 mg/mL) | [7][8] |

| Sodium Cacodylate Trihydrate | Water | Not Specified | 100 mg/mL | [2][5][6] |

| Sodium Cacodylate (form not specified) | Water | 25 °C | 2 g/mL (2000 g/L) | [1] |

| Sodium Cacodylate Trihydrate | Ethanol | Not Specified | 400 mg/mL | [7][8] |

| Sodium Cacodylate (form not specified) | Short-chain alcohols | Not Specified | Soluble | [1] |

Experimental Determination of Solubility

For applications requiring precise, high-concentration solutions or for validating solubility under specific experimental conditions (e.g., in a mixed solvent system), an empirical determination of solubility is recommended.

Principle of Isothermal Saturation

The most common method for determining the solubility of a solid in a liquid is the preparation of a saturated solution at a constant, controlled temperature.[9] This involves allowing an excess of the solute to equilibrate with the solvent until the dissolution and precipitation rates are equal. A known volume of the saturated supernatant is then carefully separated and analyzed to determine the mass of the dissolved solute, from which the solubility is calculated.

Step-by-Step Protocol for Solubility Determination

This protocol describes a gravimetric method for determining the solubility of sodium cacodylate.

Materials:

-

Sodium Cacodylate Trihydrate

-

Solvent (e.g., deionized water, absolute ethanol)

-

Temperature-controlled water bath or incubator with shaker

-

Erlenmeyer flasks with stoppers

-

Syringe and syringe filter (e.g., 0.22 µm PTFE)

-

Pre-weighed, dry glass vials

-

Analytical balance (4 decimal places)

-

Drying oven

Methodology:

-

Preparation: Add an excess amount of sodium cacodylate trihydrate to a known volume of the solvent in an Erlenmeyer flask. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

-

Causality: Using an excess of solute is essential to ensure the solution reaches true saturation at the given temperature.[9]

-

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours with constant agitation.

-

Causality: A long equilibration time with agitation ensures that the system reaches thermodynamic equilibrium, where the concentration of the dissolved solute is maximized and stable.

-

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle for several hours while maintaining the constant temperature.

-

Causality: This step allows for a clear supernatant to form, which is crucial for sampling without disturbing the solid phase.

-

-

Sampling: Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette or syringe. Immediately pass the liquid through a syringe filter into a pre-weighed, dry vial.

-

Causality: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved particles are transferred, which would artificially inflate the measured solubility. The filter material should be compatible with the solvent.

-

-

Quantification (Gravimetric): Weigh the vial containing the filtered aliquot to determine the mass of the solution. Place the vial in a drying oven (e.g., at 105 °C) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Causality: Evaporating the solvent to a constant weight ensures that all solvent and any moisture is removed, leaving only the mass of the dissolved sodium cacodylate.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final dried weight.

-

Calculate the solubility in units of g/L or mg/mL using the mass of the solute and the initial volume of the aliquot sampled.

-

Workflow Visualization

Caption: Experimental workflow for determining the solubility of sodium cacodylate.

Practical Applications and Safety Considerations

The high solubility of sodium cacodylate in water simplifies the preparation of concentrated stock solutions (e.g., 0.2 M or 0.5 M), which are then diluted to the working concentration for buffers.[2][4] Its significant solubility in ethanol is also relevant for applications in non-aqueous fixation or specialized staining protocols.

Safety: Sodium cacodylate is a toxic organoarsenic compound and a suspected carcinogen.[12][13][14] It is toxic if swallowed or inhaled.[13][14] All handling should be performed in a well-ventilated area or chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Researchers must consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols for handling and disposal.[13][14]

Conclusion

Sodium cacodylate exhibits high solubility in water and significant solubility in ethanol, properties that are fundamental to its widespread use as a laboratory buffer. This solubility is driven by strong solute-solvent interactions, specifically the hydration and solvation of its constituent ions by these polar solvents. While published data provides a strong baseline, empirical verification using a robust protocol is recommended for applications that demand high precision or operate under unique conditions. A thorough understanding of these solubility characteristics, coupled with stringent safety practices, is essential for the effective and safe utilization of sodium cacodylate in research.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cacodyl

- Sodium cacodylate - Safety d

- Sodium cacodylate, 0.1M buffer soln., pH 6.5. Thermo Scientific Chemicals.

- Sodium cacodylate trihydrate C

- Sodium cacodylate, 0.1M buffer solution, pH 7.

- 0.3M Sodium Cacodylate Buffer pH 7.4 Stock Solution Recipe. Peeref.

- Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and optimization of the processes.

- Application Notes and Protocols for this compound in Biological Sample Fix

- Sodium Cacodylate.

- Safety Data Sheet Product No.

- Sodium cacodylate trihydrate.

- Safety Data Sheet - 1.

- Arsenic. Wikipedia.

- SAFETY DATA SHEET - Sodium cacodylate trihydr

- Sodium cacodylate, 0.1M buffer soln., pH 6.5 100 mL. Thermo Scientific Alfa Aesar.

- 0.3M Sodium Cacodylate Buffer pH 7.4 Stock Solution Recipe v1.

- 0.3M Sodium Cacodylate Buffer pH 7.4 Stock Solution Recipe. protocols.io.

- Hazardous Substance Fact Sheet - Sodium Cacodyl

- Arsenic acid - Solubility of Things.

- RECIPES FOR FIXATION OF TISSUE FOR ANTIBODY LABELING. University of Washington.

- Sodium cacodylate trihydrate, Sigma Ultra (C4945)

- Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and...

- How Does Arsenic Get into the Groundw

- This compound. Wikipedia.

- Sodium cacodylate trihydrate, Sigma Ultra (C4945)

- Determining Solubility of an Unknown Salt at Various Temper

Sources

- 1. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sodium cacodylate trihydrate | C2H12AsNaO5 | CID 23679059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. Sodium cacodylate, 0.1M buffer soln., pH 6.5 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and optimization of the processes [jwent.net]

- 11. jwent.net [jwent.net]

- 12. agarscientific.com [agarscientific.com]

- 13. tedpella.com [tedpella.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Cacodylic Acid: Physicochemical Properties, Biological Role, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacodylic acid, also known as dimethylarsinic acid (DMAA), is an organoarsenic compound with the chemical formula (CH₃)₂AsO₂H.[1] Historically recognized for its use as a potent herbicide and as a component of the defoliant "Agent Blue," its application in modern research has shifted significantly.[2][3] Today, due to its stability and buffering capacity, its sodium salt, sodium cacodylate, is widely utilized as a buffering agent in the preparation and fixation of biological samples for electron microscopy and in protein crystallography.[1][4]

Despite its utility in a laboratory setting, the inherent toxicity and carcinogenic nature of this compound necessitate a thorough understanding of its properties and safe handling procedures.[3][5] This guide provides a detailed overview of this compound, encompassing its fundamental physicochemical properties, its role as a significant metabolite of inorganic arsenic, its mechanism of biological action, and detailed protocols for its application in a research context.

Core Physicochemical Properties

This compound is a colorless, odorless, crystalline solid that is highly soluble in water.[1][2][3] Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇AsO₂ | [1][2] |

| Molecular Weight | 138.00 g/mol | |

| Appearance | White crystalline solid | [1][6] |

| Melting Point | 192-198 °C | [1][6] |

| Boiling Point | > 200 °C | [1] |

| Water Solubility | 66.7 g/100 mL | [1] |

| pKa | ~6.25 | [1] |

| CAS Number | 75-60-5 | [1] |

Molecular Structure

This compound is the simplest of the arsinic acids, featuring a central arsenic atom bonded to two methyl groups, one oxygen atom with a double bond, and a hydroxyl group.

Caption: Molecular structure of this compound.

Synthesis and Historical Context

The synthesis of this compound has a notable history, dating back to the 18th century with the creation of "Cadet's fuming liquid."[1][3] This malodorous and spontaneously flammable liquid was produced by reacting arsenic trioxide with potassium acetate.[7][8] The primary components of this liquid were cacodyl oxide (((CH₃)₂As)₂O) and cacodyl (((CH₃)₂As)₂).[1] Subsequent oxidation of these compounds yields this compound.[7]

Due to the extreme toxicity and hazardous nature of the precursors and intermediates, this historical synthesis method is not recommended and should only be considered from a historical and informational perspective.[8] Modern laboratory syntheses, while still requiring stringent safety precautions, would likely involve the controlled oxidation of a dimethylarsenic(III) precursor.[3]

Biological Role and Mechanism of Action

This compound is a primary metabolite of inorganic arsenic in most mammals.[4] The metabolism of inorganic arsenic involves a series of methylation and reduction steps in the liver, leading to the formation of monomethylarsonic acid (MMA) and subsequently this compound (dimethylarsinic acid).[9][10] While methylation was once considered a detoxification pathway, recent evidence suggests that these organic arsenic metabolites, including this compound, contribute significantly to the toxic and carcinogenic effects of arsenic.[4][9]

The toxicity of this compound is primarily linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This oxidative stress can disrupt critical cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are integral to regulating inflammation, cell proliferation, and apoptosis (programmed cell death).[4] Disruption of these pathways can lead to altered gene expression and contribute to the carcinogenic potential of arsenic compounds.[4]

Caption: Metabolic pathway of inorganic arsenic to this compound and its subsequent induction of oxidative stress.

Experimental Protocol: Preparation of 0.1 M Cacodylate Buffer

Sodium cacodylate is a common buffer used in biological sample preparation for electron microscopy due to its stability and lack of reactivity with common fixatives like aldehydes and osmium tetroxide.[3]

Disclaimer: this compound and its salts are toxic and carcinogenic.[3] Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood.

Materials:

-

This compound (Molecular Weight: 138.00 g/mol )

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.2 M this compound Stock Solution:

-

Weigh out 27.6 g of this compound.

-

Dissolve the this compound in approximately 800 mL of distilled water in a 1 L volumetric flask.

-

Once fully dissolved, bring the final volume to 1 L with distilled water and mix thoroughly.

-

-

Prepare a 0.2 M Sodium Hydroxide (NaOH) Solution:

-

Weigh out 8.0 g of NaOH.

-

Carefully dissolve the NaOH in approximately 800 mL of distilled water in a 1 L volumetric flask (Note: this will be an exothermic reaction).

-

Once dissolved and cooled to room temperature, bring the final volume to 1 L with distilled water and mix thoroughly.

-

-

Prepare the 0.1 M Cacodylate Working Buffer:

-

In a beaker, combine 50 mL of the 0.2 M this compound stock solution with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the 0.2 M NaOH solution while monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the desired pH is reached (typically between 7.2 and 7.4 for biological samples).

-

Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.

-

Analytical Methods

The determination of this compound in environmental and biological samples is crucial for toxicological and environmental monitoring. While various methods exist for total arsenic analysis, selective determination of this compound often requires chromatographic techniques. A reported method involves the conversion of this compound to iododimethylarsine with hydriodic acid, followed by detection using electron-capture gas chromatography.[11] This method allows for the specific quantification of this compound even in the presence of other arsenicals.[11]

Safety and Handling

This compound is highly toxic if ingested, inhaled, or absorbed through the skin.[1][5] It is classified as a Group A carcinogen by the U.S. Environmental Protection Agency.[1] All handling of this compound and its salts must be performed in a well-ventilated chemical fume hood with appropriate PPE.[12] In case of exposure, seek immediate medical attention.[13] Waste containing this compound must be disposed of as hazardous waste according to institutional and governmental regulations.[14]

References

-

Wikipedia. This compound. [Link]

-

AERU - University of Hertfordshire. This compound. [Link]

-

Grokipedia. This compound. [Link]

-

EXTOXNET PIP. This compound. [Link]

-

The Royal Society of Chemistry. This compound | The Merck Index Online. [Link]

-

SIELC Technologies. This compound. [Link]

-

chemeurope.com. This compound. [Link]

-

Carl ROTH. Safety Data Sheet: this compound sodium salt trihydrate. [Link]

-

NJ.gov. Hazardous Substance Fact Sheet. [Link]

-

Taylor & Francis. This compound – Knowledge and References. [Link]

-

American Chemical Society. Determination of this compound (hydroxydimethylarsine oxide) by gas chromatography. [Link]

-

Wikipedia. Arsenic biochemistry. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cacodylic_acid [chemeurope.com]

- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 7. This compound [sitem.herts.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

The Toxicological Profile of Cacodylic Acid: An In-Depth Technical Guide for Researchers

Introduction: A Compound of Duality

Cacodylic acid, chemically known as dimethylarsinic acid (DMA), is an organoarsenic compound with a multifaceted history. It has been utilized as a non-selective contact herbicide, a defoliant (famously as a component of "Agent Blue" during the Vietnam War), and, in a more controlled scientific context, as a buffering agent for biological sample preparation in electron microscopy.[1][2][3] This guide provides a comprehensive toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its toxicokinetics, mechanisms of toxicity, and the experimental methodologies crucial for its study, moving beyond a simple recitation of facts to explain the "why" behind its biological effects and the protocols used to investigate them.

Physicochemical Properties and Toxicokinetics

This compound is a colorless, odorless crystalline solid with high solubility in water.[2] Its toxicokinetics are of paramount importance for understanding its systemic effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is readily absorbed into the bloodstream following ingestion, inhalation, or dermal exposure, with inhalation being a particularly efficient route.[1]

-

Distribution: Once absorbed, it distributes throughout the body, accumulating in the skin, hair, and nails, which also serve as routes of excretion.[1]

-

Metabolism: In mammals, inorganic arsenic is methylated in the liver to form monomethylarsonic acid (MMA) and subsequently dimethylarsinic acid (this compound). While once considered a detoxification pathway, it is now understood that the trivalent methylated intermediates, such as MMA(III) and DMA(III), are highly toxic.[3] this compound (DMA(V)) can be reduced to the more toxic dimethylarsinous acid (DMA(III)).[3]

-

Excretion: The primary route of excretion for absorbed arsenic and its metabolites, including this compound, is through the urine.[4]

Mechanisms of Toxicity: Unraveling the Cellular Insult

The toxicity of this compound is intrinsically linked to its identity as an organoarsenic compound. The central mechanism revolves around the induction of oxidative stress, which in turn disrupts a cascade of cellular processes.

Oxidative Stress and Cellular Signaling Disruption

The metabolism of arsenic compounds, including the interconversion of different species of DMA, generates reactive oxygen species (ROS). This oxidative stress is a key player in the toxic and carcinogenic effects of arsenic.[3][5] The resulting cellular damage can disrupt critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are integral to regulating inflammation, cell proliferation, and apoptosis.[5]

Genotoxicity and Carcinogenicity

While this compound itself is considered a poor mutagen and does not directly interact with DNA, it can enhance the mutagenicity of other carcinogens.[6] Its carcinogenic effects are thought to arise from the oxidative stress it induces.[6] Animal studies have demonstrated that this compound can act as a promoter of carcinogenesis in the urinary bladder, kidney, liver, and thyroid gland in rats.[7] The U.S. Environmental Protection Agency (EPA) has classified arsenic as a Group A carcinogen, and the New Jersey Department of Health considers this compound a carcinogen in humans, with evidence linking arsenic compounds to bladder, lung, and skin cancer.[8][9]

Toxicological Endpoints: A Multi-Organ Perspective

This compound exposure can lead to a wide range of adverse health effects, affecting numerous organ systems.

Acute Toxicity

Acute exposure to this compound can cause a variety of immediate or short-term health effects.[8][10]

| Route of Exposure | Effects |

| Dermal | Irritation, burning, itching, skin thickening, and color changes.[10] |

| Ocular | Irritation and burns.[10] |

| Inhalation | Irritation of the nose and throat, coughing, and wheezing.[10] |

| Ingestion | Metallic or garlic taste, poor appetite, nausea, vomiting, stomach pain, diarrhea, seizures, and in severe cases, death.[10] |

Chronic Toxicity

Prolonged or repeated exposure to this compound can result in more severe and long-lasting health consequences.[1][8][10]

| Organ System | Effects |

| Dermatological | Thickened skin, patchy areas of darkening and loss of pigmentation, white lines on the nails, and an increased risk of skin cancer.[8][10] |

| Respiratory | Ulceration of the nasal septum, hoarseness, and sore eyes.[10] |

| Neurological | Nerve damage leading to weakness, "pins and needles," and poor coordination in the arms and legs.[10] |

| Hepatic | Liver damage.[10] |

| Renal | Kidney damage.[1] |

Reproductive and Developmental Toxicity

There is evidence to suggest that this compound may have reproductive and developmental effects. Large dietary doses in animals have been shown to decrease fertility.[1] Studies in pregnant rats have indicated that oral doses can lead to smaller fetus size and decreased body weight.[1] While human data is limited, it is treated as a possible teratogen in humans.[8]

Experimental Protocols and Methodologies

A thorough understanding of the toxicological profile of this compound necessitates robust experimental investigation. Below are detailed protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

-

Complete cell culture medium

-

This compound (high purity)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions to obtain the desired treatment concentrations. Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Oxidative Stress via ROS Measurement

This protocol describes the use of a fluorescent probe to measure the intracellular generation of reactive oxygen species (ROS) following exposure to this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

-

Probe Loading: After the desired treatment period, remove the treatment medium and wash the cells twice with warm PBS.

-

Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader. Alternatively, cells can be detached and analyzed by flow cytometry.

-

Data Analysis: Express the results as the fold increase in fluorescence relative to the untreated control.

Visualizing the Toxicological Landscape

Diagrams are essential tools for conceptualizing complex biological processes.

Caption: A generalized experimental workflow for assessing the toxicological effects of this compound in vitro.

Conclusion: A Call for Continued Vigilance and Research

This compound, despite its utility in specific scientific applications, presents a significant toxicological profile. Its ability to induce oxidative stress and promote carcinogenesis underscores the need for careful handling and continued research. For scientists and drug development professionals, a deep understanding of its mechanisms of toxicity is not only crucial for ensuring laboratory safety but also for contextualizing data where cacodylate buffers are employed. Further investigation into the nuanced interactions of this compound with biological systems will continue to be a vital area of toxicological research.

References

- This compound | Prevent Cancer Now.

- This compound - EXTOXNET PIP.

- Hazardous Substance Fact Sheet - NJ.gov.

- This compound - Grokipedia.

- An In-depth Technical Guide to this compound: Chemical Structure, Properties, and Biological Interactions - Benchchem.

- This compound - Wikipedia.

- Substitute Chemical Program: Initial Scientific Review of this compound - epa nepis.

- Health and Environmental Effects Document for this compound - epa nepis.

- This compound – Knowledge and References - Taylor & Francis.

- A Technical Guide to this compound: Properties, Biological Interactions, and Experimental Applic

- A Concise Review of the Toxicity and Carcinogenicity of Dimethylarsinic Acid - PubMed.

- Arsenic biochemistry - Wikipedia.

- Cancer Induction by an Organic Arsenic Compound, Dimethylarsinic Acid (this compound)

Sources

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. preventcancernow.ca [preventcancernow.ca]

The Volatile Genesis of Organometallic Chemistry: An In-depth Guide to the Early Uses of Cacodyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the perilous and foundational research on cacodyl compounds, charting a course from their accidental discovery to their pivotal role in the establishment of organometallic chemistry and radical theory. We will explore the pioneering, and often hazardous, experimental work that laid the groundwork for our understanding of the metal-carbon bond.

The Accidental Discovery: Cadet's Fuming Liquid

The story of cacodyl compounds begins in 1760 with the French chemist Louis-Claude Cadet de Gassicourt.[1][2][3] While experimenting with the preparation of invisible inks using cobalt ores containing arsenic, he performed a reaction that would unknowingly yield the first organometallic compound.[1] By distilling a mixture of arsenic trioxide (As₂O₃) and potassium acetate (KCH₃COO), Cadet produced a dense, red-brown oily liquid with a revolting garlic-like odor.[1][2][4] This substance, which became known as "Cadet's fuming liquid," was observed to fume in the air and was spontaneously flammable.[4][5]

Cadet had, in fact, synthesized a mixture of cacodyl oxide ([(CH₃)₂As]₂O) and cacodyl ([(CH₃)₂As]₂).[4] However, the true nature of this volatile and malodorous liquid would remain a mystery for over 80 years, a testament to the extreme difficulty and danger of working with these compounds in an era with rudimentary laboratory equipment and safety protocols.[1]

The Systematic Investigation of a "Stinking" Radical: Robert Bunsen's Perilous Research

It was not until the period between 1837 and 1843 that the true nature of Cadet's fuming liquid was unraveled by the meticulous and courageous work of Robert Wilhelm Bunsen.[5] His research into this hazardous substance was not only foundational for organometallic chemistry but also provided significant evidence for the burgeoning radical theory in organic chemistry.[4][5] The name "cacodyl" (from the Greek kakodes, meaning "evil-smelling") was suggested to Bunsen by Jöns Jakob Berzelius, a fitting descriptor for a substance whose vapors caused "instantaneous tingling of the hands and feet, and even giddiness and insensibility."[1]

Bunsen's work was fraught with peril. He famously lost sight in one eye from an explosion of cacodyl cyanide and nearly succumbed to arsenic poisoning.[1][5] Despite these life-threatening setbacks, his systematic investigation led to the isolation and characterization of the cacodyl radical, (CH₃)₂As, and a series of its derivatives.

Unraveling the Composition of "Alkarsin"